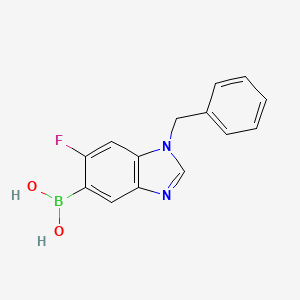

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” were not found, it’s worth noting that imidazole compounds, which are structurally similar, have been synthesized using glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

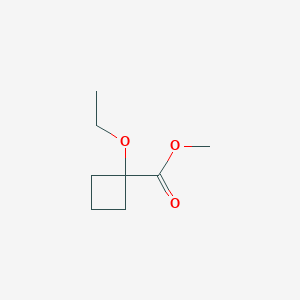

The molecular formula of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” is C14H12BFN2O2 . Its molecular weight is 270.07 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid” include a molecular weight of 270.07 . The storage temperature is not specified .Wissenschaftliche Forschungsanwendungen

Fluorine Substitution and Boronic Acid Properties

Fluorinated boronic acids, like (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, exhibit unique properties due to the electron-withdrawing character of fluorine atoms. These properties include acidity, hydrolytic stability, and specific structures in crystals and solutions. Fluorine substitution significantly influences the Lewis acidity of boron atoms, impacting various applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak & Sporzyński, 2017).

Synthesis of Organic Compounds

Fluorescent Chemosensors

Boronic acid derivatives, including fluorinated compounds, are utilized in creating fluorescent chemosensors. These sensors detect biological active substances crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms structures that act as reporters in sensors, making them effective in probing carbohydrates and bioactive substances (Huang et al., 2012).

Boronic Acid–Diol Complexation

The ability of boronic acids to bind with biologically relevant diols, including saccharides and peptidoglycans, is key in biomaterial applications. Understanding the structure–reactivity relationships governing binding affinity to diols is crucial for applications in sensing, delivery, and materials chemistry (Brooks, Deng & Sumerlin, 2018).

Diol Recognition via NMR

Fluorinated boronic acid-appended compounds have been synthesized for diol recognition at physiological conditions using NMR spectroscopy. This approach is significant for differentiating bioanalytes like carbohydrates and certain bioactive substances (Axthelm et al., 2015).

Antifungal Applications

Fluorinated boron-containing compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, have been explored for antifungal treatments. Such compounds are in clinical trials, demonstrating the potential pharmaceutical applications of fluorinated boronic acids (Baker et al., 2006).

X-ray Crystal Studies

Structural investigations of heterocyclic compounds containing boron and fluorine reveal important insights into their properties and potential applications in various scientific fields (Nemykin et al., 2011).

Boronic Acid-Drug Delivery

The development of polymeric carriers for the delivery of boronic acid-containing drugs, such as antitumor chemotherapy and boron neutron capture therapy (BNCT), demonstrates the significant role of boronic acids in biomedical applications (Kim, Suzuki & Nagasaki, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYKFABQAYHBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)

![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)

![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)